molecular formula C17H16N4O3S B2946197 methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate CAS No. 1448047-53-7

methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2946197
CAS No.: 1448047-53-7
M. Wt: 356.4
InChI Key: RKFDTMKIXOUHRX-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research on closely related compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has demonstrated the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions. These findings suggest potential applications in the design of molecular assemblies and nanomaterials, with implications for drug delivery systems and the development of nanotechnology-based sensors (Portilla et al., 2007).

Antitumor Activity

A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents highlighted the significant antitumor activities of these compounds against hepatocellular carcinoma (HepG2) cell lines. This underscores the potential of methyl 4-((2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate derivatives in the development of new anticancer drugs (Gomha et al., 2016).

Heterocyclic Synthesis

This compound and its derivatives have been used in the synthesis of heterocyclic systems, indicating their utility in organic synthesis and the development of novel compounds with potential pharmacological properties. The versatility in reacting with N- and C-nucleophiles to produce fused heterocyclic systems opens avenues for designing drugs and materials with tailored properties (Selič & Stanovnik, 1997).

Novel Microwave-Assisted Synthesis

The one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives from related compounds demonstrates the compound's role in facilitating rapid and efficient synthetic pathways. This method's operational simplicity and environmental friendliness highlight the compound's relevance in green chemistry and its potential in streamlining the production of pharmaceuticals and organic materials (Bhoi et al., 2016).

Crystal Engineering and Phase Transitions

Studies on methyl 2-(carbazol-9-yl)benzoate, a structurally related compound, under high pressure revealed phase transitions from a Z′ = 8 structure to a Z′ = 2 structure. This research underscores the importance of such compounds in crystal engineering, where manipulating molecular conformations and packing can lead to materials with novel properties (Johnstone et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures have shown promising binding affinities against the active site of theepidermal growth factor receptor kinase (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer.

Mode of Action

hydrogen bonds and hydrophobic interactions . This interaction could potentially lead to changes in the conformation of the target protein, thereby affecting its function .

Biochemical Pathways

For instance, thiazole, a component of the compound, is known to play a role in the synthesis of neurotransmitters such as acetylcholine . This suggests that the compound could potentially affect neurotransmission and other related biochemical pathways.

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted through the kidneys . These properties could potentially impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

methyl 4-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-16(23)13-5-3-12(4-6-13)15(22)18-9-7-14-11-25-17(20-14)21-10-2-8-19-21/h2-6,8,10-11H,7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFDTMKIXOUHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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